

# Enzalutamide and PARP Inhibitors: A Synergistic Alliance in Prostate Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025



A detailed comparison of the efficacy of **enzalutamide** in combination with PARP inhibitors versus **enzalutamide** monotherapy, supported by experimental data from pivotal clinical trials.

The treatment landscape for metastatic castration-resistant prostate cancer (mCRPC) is rapidly evolving, with combination therapies emerging as a promising strategy to overcome treatment resistance and improve patient outcomes. This guide provides a comprehensive comparison of the efficacy of the androgen receptor inhibitor (ARI) **enzalutamide**, both as a monotherapy and in combination with poly (ADP-ribose) polymerase (PARP) inhibitors. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying mechanisms, clinical trial data, and experimental protocols.

## The Rationale for Combination Therapy: A Two-Pronged Attack

Enzalutamide functions by blocking the androgen receptor (AR) signaling pathway, a key driver of prostate cancer growth.[1] PARP inhibitors, on the other hand, target the DNA damage repair (DDR) pathway.[1] Preclinical studies have revealed a synergistic relationship between these two classes of drugs. By inhibiting AR signaling, enzalutamide can induce a state of "BRCAness," a deficiency in homologous recombination repair (HRR), rendering cancer cells more susceptible to the cytotoxic effects of PARP inhibitors.[2][3] This concept of "pharmaceutically induced BRCAness" suggests that the combination could be effective even in patients without inherent HRR gene mutations.[2]



The combination of **enzalutamide** and a PARP inhibitor creates a synthetic lethal scenario. **Enzalutamide**'s disruption of AR-mediated DNA repair, coupled with the PARP inhibitor's blockage of an alternative repair pathway, leads to an accumulation of DNA damage and ultimately, cancer cell death.

## **Clinical Efficacy: Insights from Phase 3 Trials**

Two major phase 3 clinical trials, TALAPRO-2 and PROpel, have provided crucial evidence on the efficacy of combining a PARP inhibitor with an androgen receptor pathway inhibitor. While PROpel evaluated olaparib with abiraterone, its findings are often contextualized with **enzalutamide**-based therapies. The TALAPRO-2 trial directly investigated the combination of talazoparib and **enzalutamide** versus **enzalutamide** alone.

### **TALAPRO-2 Trial: Talazoparib and Enzalutamide**

The TALAPRO-2 trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of talazoparib plus **enzalutamide** compared with placebo plus **enzalutamide** in patients with mCRPC. The trial included two cohorts: an "all-comers" group and a group with tumors harboring HRR gene alterations.

Key Efficacy Data from the TALAPRO-2 Trial



| Endpoint                                          | All-Comers Population                | HRR-Deficient Population                 |
|---------------------------------------------------|--------------------------------------|------------------------------------------|
| Radiographic Progression-<br>Free Survival (rPFS) |                                      |                                          |
| Combination (Talazoparib + Enzalutamide)          | Median not reached                   | Median not reached                       |
| Monotherapy (Placebo + Enzalutamide)              | 21.9 months                          | 13.8 months                              |
| Hazard Ratio (HR)                                 | 0.63 (95% CI: 0.51-0.78;<br>p<0.001) | 0.45 (95% CI: 0.33-0.61;<br>p<0.0001)    |
| Overall Survival (OS)                             |                                      |                                          |
| Combination (Talazoparib + Enzalutamide)          | 45.8 months                          | 45.1 months                              |
| Monotherapy (Placebo +<br>Enzalutamide)           | 37.0 months                          | 31.1 months                              |
| Hazard Ratio (HR)                                 | 0.796 (p=0.0155)                     | 0.622 (95% CI: 0.475-0.814;<br>p=0.0005) |

The TALAPRO-2 study demonstrated a statistically significant and clinically meaningful improvement in radiographic progression-free survival (rPFS) for the combination therapy in both the all-comers and HRR-deficient populations. The final overall survival (OS) analysis also showed a significant improvement with the combination in both patient groups. The benefit was particularly pronounced in patients with HRR gene mutations, especially those with BRCA alterations.

# Experimental Protocols TALAPRO-2 Study Design

The TALAPRO-2 trial was a phase 3, randomized, double-blind, placebo-controlled study.

 Patient Population: Adult men with metastatic castration-resistant prostate cancer who had not received prior systemic therapy for mCRPC. Patients were enrolled in two cohorts: one with HRR gene alterations and an all-comers cohort.



- Randomization: Patients were randomized in a 1:1 ratio to receive either:
  - Talazoparib (0.5 mg once daily) in combination with enzalutamide (160 mg once daily).
  - Placebo in combination with **enzalutamide** (160 mg once daily).
- Primary Endpoint: The primary endpoint was radiographic progression-free survival (rPFS).
- Secondary Endpoints: Key secondary endpoints included overall survival (OS), objective response rate, and time to PSA progression.

## Signaling Pathways and Experimental Workflow

The interplay between the androgen receptor and PARP signaling pathways is central to the efficacy of this combination therapy.





Click to download full resolution via product page

Caption: Interaction between AR and PARP signaling pathways.



The experimental workflow of a clinical trial like TALAPRO-2 involves several key stages, from patient screening to data analysis.



Click to download full resolution via product page

Caption: Generalized workflow of the TALAPRO-2 clinical trial.



#### Conclusion

The combination of **enzalutamide** with a PARP inhibitor, as demonstrated in the TALAPRO-2 trial, represents a significant advancement in the treatment of mCRPC. The synergistic mechanism, targeting both androgen receptor signaling and DNA damage repair, leads to improved efficacy, particularly in patients with HRR gene alterations. The robust clinical data supports the use of this combination as a new standard of care, offering a promising therapeutic option for a patient population with a high unmet need. Further research will continue to refine the optimal use of these combination therapies and identify biomarkers to predict patient response.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacr.org [aacr.org]
- 2. Combining enzalutamide with PARP inhibitors: Pharmaceutically induced BRCAness -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzalutamide-induced "BRCAness" and PARP inhibition is a synthetic lethal therapy for castration-resistant prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enzalutamide and PARP Inhibitors: A Synergistic Alliance in Prostate Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683756#efficacy-of-enzalutamide-in-combination-with-parp-inhibitors-versus-monotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com